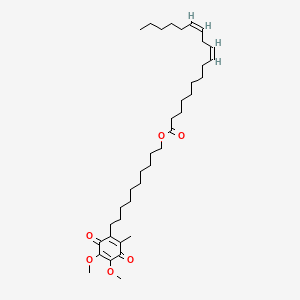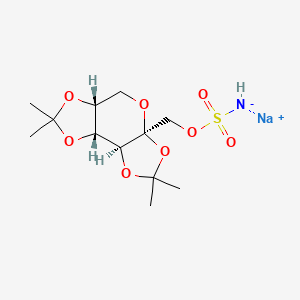
Adamantanyl hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is known for its role in clathrin-mediated endocytosis, a process essential for the internalization of cargo at the cell membrane . Snowin AP-2 is a multimeric protein complex that plays a crucial role in the formation of clathrin-coated vesicles, which are vital for cellular transport mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Snowin AP-2 involves complex synthetic routes that typically include the co-sintering method. This method is used to prepare particle electrodes, such as SnO2-Sb/AP, which exhibit high electrochemical activity . The co-sintering process involves heating the components to high temperatures to achieve the desired chemical structure and properties.
Industrial Production Methods: In industrial settings, the production of Snowin AP-2 often involves large-scale synthesis using advanced techniques to ensure consistency and purity. The process may include the use of specialized equipment to control reaction conditions, such as temperature and pressure, to optimize the yield and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Snowin AP-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications .
Common Reagents and Conditions: Common reagents used in the reactions involving Snowin AP-2 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of Snowin AP-2 depend on the specific reagents and conditions used. These products can include modified versions of the compound with enhanced properties, such as increased stability or reactivity .
Scientific Research Applications
Snowin AP-2 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various reactions to enhance reaction rates and yields . In biology, Snowin AP-2 plays a crucial role in cellular processes, such as endocytosis, which is essential for the internalization of molecules and particles into cells . In industry, Snowin AP-2 is used in the production of advanced materials and coatings due to its unique properties .
Mechanism of Action
The mechanism of action of Snowin AP-2 involves its role as a clathrin adaptor protein complex. It binds to the plasma membrane and facilitates the assembly of clathrin lattices, which are essential for the formation of clathrin-coated vesicles . These vesicles are responsible for the internalization of cargo, such as proteins and lipids, into the cell . The molecular targets of Snowin AP-2 include various proteins and receptors involved in endocytosis, and its activity is regulated by conformational changes and interactions with other cellular components .
Comparison with Similar Compounds
Snowin AP-2 can be compared with other similar compounds, such as AP-1 and AP-3, which also play roles in clathrin-mediated endocytosis . Snowin AP-2 is unique in its specific binding sites and regulatory mechanisms, which allow it to perform distinct functions in cellular transport . Other similar compounds include AP-4 and AP-5, which have different structural and functional properties .
Properties
CAS No. |
850334-50-8 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
N-(1-adamantyl)-3-hydroxybenzamide |
InChI |
InChI=1S/C17H21NO2/c19-15-3-1-2-14(7-15)16(20)18-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13,19H,4-6,8-10H2,(H,18,20) |
InChI Key |
GQDAKYXTUUGGNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-](/img/structure/B12757258.png)
